

Trimethyl Hexamethylene Diamine as a Chain Extender in Polyurethanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethyl hexamethylene diamine

Cat. No.: B1164902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl hexamethylene diamine (TMHD), a branched aliphatic diamine, serves as a highly effective chain extender in the synthesis of polyurethanes (PU). Its unique molecular structure, featuring three methyl groups on a hexamethylene backbone, imparts specific properties to the resulting polymer. When incorporated into the polyurethane backbone, TMHD reacts with isocyanate-terminated prepolymers to form urea linkages, which contribute to the formation of hard segments within the polymer matrix. The morphology and arrangement of these hard segments significantly influence the final mechanical, thermal, and chemical properties of the polyurethane. This document provides detailed application notes and experimental protocols for the use of TMHD as a chain extender in polyurethane synthesis.

Application Notes

The use of **trimethyl hexamethylene diamine** as a chain extender offers several advantages in tailoring the properties of polyurethane materials. The branched nature of TMHD can disrupt the regular packing of hard segments, which in turn affects the degree of phase separation between the hard and soft segments of the polyurethane. This structural modification can lead to improvements in properties such as hardness, tensile strength, and thermal stability.

Key effects of incorporating TMHD as a chain extender include:

- **Formation of Urea Linkages:** The primary amine groups of TMHD react with isocyanate groups to form urea linkages, which are known to provide strong intermolecular hydrogen bonding. This enhances the hard segment domains, contributing to the material's overall strength and thermal resistance.
- **Influence on Hard Segment Morphology:** The branched structure of TMHD can influence the ordering and crystallinity of the hard segments. This can be leveraged to control the balance between rigidity and flexibility in the final polyurethane product.
- **Enhanced Mechanical Properties:** The introduction of TMHD can lead to an increase in the hardness and tensile strength of the polyurethane. The extent of this enhancement is dependent on the concentration of TMHD used and the overall formulation of the polyurethane system.
- **Improved Thermal Stability:** The strong hydrogen bonding associated with the urea linkages formed by TMHD contributes to an increase in the thermal stability of the polyurethane, as indicated by higher decomposition temperatures.

Data Presentation: Comparative Properties of Polyurethanes with Diamine Chain Extenders

While specific quantitative data for polyurethanes chain-extended with **Trimethyl Hexamethylene Diamine** is not extensively available in publicly accessible literature, the following table provides a comparative summary of the mechanical and thermal properties of polyurethanes synthesized with other common linear diamine chain extenders: ethylenediamine (EDA), 1,4-butanediamine (BDA), and 1,6-hexamethylenediamine (HMDA). This data serves as a valuable reference for understanding the expected influence of aliphatic diamine chain extenders on polyurethane properties. The general trend observed is that shorter chain diamines lead to increased hardness and tensile strength.^[1] It is anticipated that TMHD, with its branched structure, would yield properties that may differ from its linear counterpart, HMDA.

Property	Chain Extender	Value
Mechanical Properties		
Tensile Strength (MPa)	Ethylenediamine (EDA)	18.5
1,4-Butanediamine (BDA)	15.2	
1,6-Hexamethylenediamine (HMDA)	12.8	
Elongation at Break (%)	Ethylenediamine (EDA)	450
1,4-Butanediamine (BDA)	520	
1,6-Hexamethylenediamine (HMDA)	600	
Hardness (Shore A)	Ethylenediamine (EDA)	85
1,4-Butanediamine (BDA)	80	
1,6-Hexamethylenediamine (HMDA)	75	
Thermal Properties		
Glass Transition Temp. (Tg) (°C)	Ethylenediamine (EDA)	-35
1,4-Butanediamine (BDA)	-40	
1,6-Hexamethylenediamine (HMDA)	-45	
Decomposition Temp. (Td) (°C)	Ethylenediamine (EDA)	320
1,4-Butanediamine (BDA)	315	
1,6-Hexamethylenediamine (HMDA)	310	

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values will vary depending on the specific polyol, isocyanate,

and synthesis conditions used.

Experimental Protocols

The following protocols are based on established "prepolymer" methods for polyurethane synthesis and can be adapted for the use of **Trimethyl Hexamethylene Diamine** as a chain extender.

Protocol 1: Synthesis of NCO-Terminated Prepolymer

This protocol describes the initial step of reacting a polyol with an excess of diisocyanate to form an isocyanate-terminated prepolymer.

Materials:

- Polyol (e.g., Polytetrahydrofuran (PTHF), Polypropylene glycol (PPG), or a polyester polyol)
- Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI))
- Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
- Solvent (e.g., anhydrous N,N-Dimethylformamide (DMF) or Methyl ethyl ketone (MEK))
- Nitrogen gas supply
- Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

- **Drying of Polyol:** Dry the polyol under vacuum at 80-100°C for at least 2 hours to remove any residual moisture, which can react with the isocyanate.
- **Reaction Setup:** Set up the three-neck flask with the mechanical stirrer, thermometer, and a nitrogen inlet to maintain an inert atmosphere throughout the reaction.
- **Charging the Reactor:** Charge the dried polyol into the reaction flask.

- **Addition of Diisocyanate:** While stirring, slowly add the diisocyanate to the polyol. The molar ratio of NCO to OH groups should typically be around 2:1 to ensure the formation of an NCO-terminated prepolymer.
- **Catalyst Addition:** Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of the total reactants).
- **Reaction:** Heat the reaction mixture to 70-80°C and maintain this temperature with continuous stirring for 2-4 hours.
- **Monitoring the Reaction:** Monitor the progress of the reaction by titrating for the percentage of free NCO groups at regular intervals until the theoretical NCO content is reached.

Protocol 2: Chain Extension with Trimethyl Hexamethylene Diamine

This protocol details the chain extension of the NCO-terminated prepolymer using TMHD to form the final polyurethane-urea.

Materials:

- NCO-terminated prepolymer (from Protocol 1)
- **Trimethyl Hexamethylene Diamine (TMHD)**
- Solvent (e.g., anhydrous DMF or MEK)

Procedure:

- **Prepolymer Solution:** Cool the NCO-terminated prepolymer from the previous step to approximately 50-60°C and dissolve it in a suitable solvent to reduce its viscosity.
- **TMHD Solution:** In a separate container, dissolve the desired amount of TMHD in the same solvent. The amount of TMHD should be calculated to react with a specific percentage of the remaining free NCO groups in the prepolymer. A typical starting point is a stoichiometric ratio of 0.95:1 (NH₂:NCO) to ensure complete reaction of the diamine.

- **Chain Extension Reaction:** Slowly add the TMHD solution to the stirred prepolymer solution. The reaction between the amine groups of TMHD and the isocyanate groups is highly exothermic, so the addition should be controlled to manage the temperature of the reaction mixture.
- **Completion of Reaction:** Continue stirring the mixture at 50-60°C for an additional 1-2 hours to ensure the reaction goes to completion.
- **Casting and Curing:** Cast the resulting polyurethane-urea solution into a mold or onto a substrate. The solvent is then evaporated, and the polymer is cured. Curing conditions will vary depending on the specific formulation but typically involve heating in an oven (e.g., 80-100°C for several hours).

Protocol 3: Characterization of TMHD-Extended Polyurethane

This protocol outlines the standard techniques used to characterize the synthesized polyurethane.

1. Fourier-Transform Infrared Spectroscopy (FTIR)

- **Objective:** To confirm the chemical structure of the polyurethane, specifically the formation of urethane and urea linkages and the disappearance of the isocyanate peak.
- **Methodology:**
 - Obtain a thin film of the cured polyurethane.
 - Record the FTIR spectrum in the range of 4000-400 cm^{-1} .
 - **Key Peaks to Observe:**
 - Disappearance of the NCO stretching peak around 2270 cm^{-1} .
 - Appearance of N-H stretching vibrations (urethane and urea) around 3300 cm^{-1} .

- Appearance of C=O stretching vibrations (urethane) around 1730-1700 cm^{-1} and (urea) around 1640 cm^{-1} .^[2]

2. Thermal Analysis (DSC and TGA)

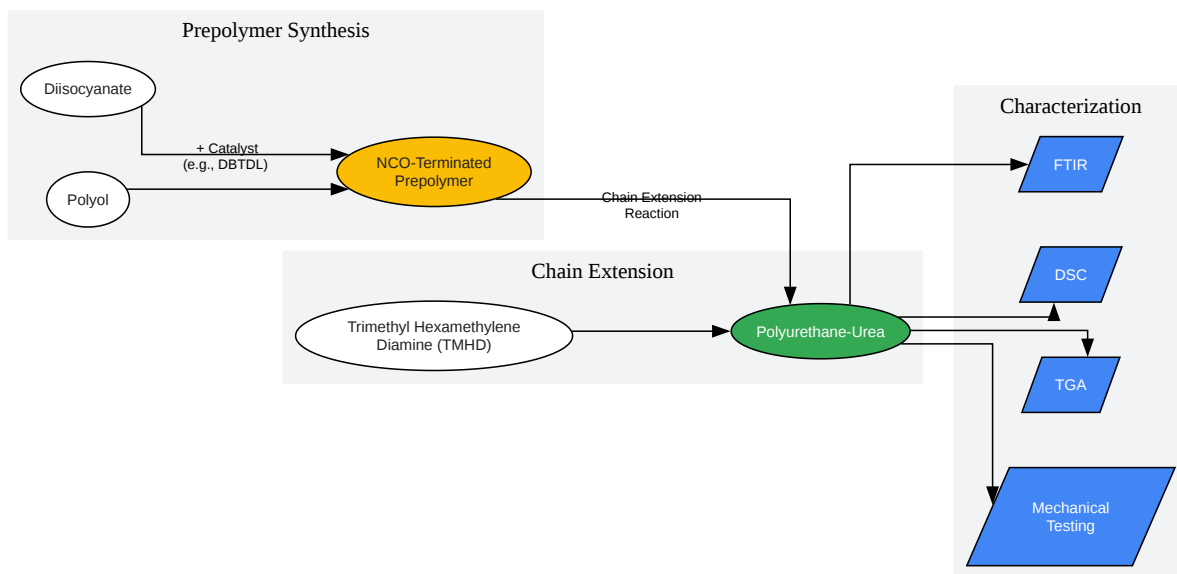
- Differential Scanning Calorimetry (DSC):
 - Objective: To determine the glass transition temperature (T_g) of the soft segment and any melting transitions (T_m) of the hard segments.
 - Methodology:
 - Heat a small sample (5-10 mg) of the polyurethane in a DSC instrument under a nitrogen atmosphere.
 - A typical temperature program involves heating from -100°C to 250°C at a rate of $10^\circ\text{C}/\text{min}$.
- Thermogravimetric Analysis (TGA):
 - Objective: To evaluate the thermal stability and decomposition profile of the polyurethane.
 - Methodology:
 - Heat a small sample (5-10 mg) in a TGA instrument under a nitrogen or air atmosphere.
 - A typical temperature program involves heating from room temperature to 600°C at a rate of $10^\circ\text{C}/\text{min}$.
 - The temperature at which 5% weight loss occurs (T_{d5}) is often reported as the onset of decomposition.

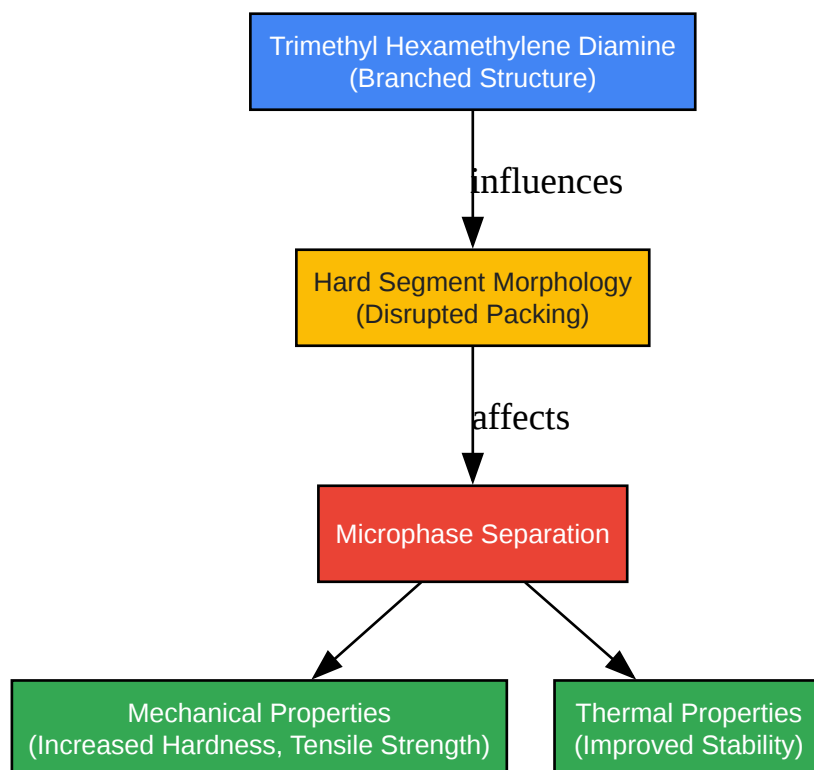
3. Mechanical Testing

- Objective: To determine the mechanical properties such as tensile strength, elongation at break, and modulus.
- Methodology:

- Prepare dumbbell-shaped specimens of the cured polyurethane according to ASTM D412.
- Conduct tensile testing using a universal testing machine at a specified crosshead speed.

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP1237967B1 - Process for preparing mdi prepolymers with reduced content of free mdi monomer - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Trimethyl Hexamethylene Diamine as a Chain Extender in Polyurethanes: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1164902#trimethyl-hexamethylene-diamine-as-a-chain-extender-in-polyurethanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com